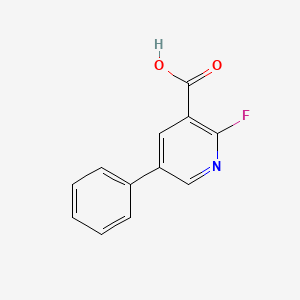

2-Fluoro-5-phenylpyridine-3-carboxylic acid

Description

2-Fluoro-5-phenylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with a phenyl substituent at position 5 and a carboxylic acid group at position 3. The fluorine atom at position 2 introduces electron-withdrawing effects, influencing the molecule's electronic properties, solubility, and reactivity. Its structure combines aromaticity from the pyridine and phenyl rings with the polarity of the carboxylic acid, enabling diverse interactions in biological systems or material science applications .

Properties

IUPAC Name |

2-fluoro-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVAVZUHKUAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

- Functionalization of a pyridine ring with fluorine at the 2-position.

- Introduction of a phenyl group at the 5-position.

- Carboxylation at the 3-position to form the carboxylic acid functionality.

This can be achieved through a sequence of halogenation, metalation, coupling, and carboxylation reactions, often employing transition-metal catalysis and organometallic intermediates.

Starting Materials and Key Intermediates

- 2-Amino-5-bromopyridine : A commercially available starting material, often used as a precursor for fluorinated pyridines.

- 3-Fluoro-2-hydroxypyridine : An alternative intermediate prepared by established literature methods.

- 2,5-Dibromo-3-fluoropyridine : An intermediate obtained by halogenation and fluorination, serving as a substrate for further functionalization.

Fluorination and Halogenation

- The fluorine atom at the 2-position can be introduced via diazotization and thermal decomposition of diazonium tetrafluoroborate salts (Balz-Schiemann reaction).

- Halogenation at the 5-position (bromination) is performed on pyridine derivatives to enable subsequent cross-coupling reactions.

Metalation and Cross-Coupling

- Metalation : Lithiation at the 5-position of 3-fluoropyridines is achieved by treatment with organolithium reagents (e.g., lithium octanolate or n-butyllithium) in inert solvents such as tetrahydrofuran (THF) at low temperatures (0°C to reflux).

- Cross-Coupling : The 5-lithiated intermediate undergoes palladium- or nickel-catalyzed coupling with arylboronic acids or Grignard reagents to introduce the phenyl group at the 5-position.

- Transition-metal catalysts such as tetrakis(triphenylphosphine)palladium(0) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride are used under controlled temperatures (-40°C to 200°C, typically 50°C to 100°C).

Carboxylation

- The 5-lithiated 3-fluoropyridine intermediate is treated with carbon dioxide (CO₂) at low temperatures (-100°C to 50°C, preferably -80°C to 10°C) in inert solvents like diethyl ether or THF.

- This reaction yields the 3-carboxylated product, 3-fluoro-5-pyridinecarboxylic acid derivatives.

Conversion to this compound

- After coupling and carboxylation, the compound can be isolated and purified by standard methods such as extraction, drying, evaporation, and chromatographic purification (e.g., silica gel chromatography with dichloromethane).

- Esterification or reduction steps may be employed if derivatives or intermediates are involved, using condensation agents like carbodiimides or reducing agents such as complex hydrides.

Research Findings and Data Summary

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Catalyst(s) | Yield/Notes |

|---|---|---|---|---|---|

| Halogenation | Bromination of pyridine derivatives | Room temp to reflux | Benzene/ethanol/water | None specified | Commercially available intermediates |

| Fluorination | Diazotization and thermal decomposition (Balz-Schiemann) | Ambient to elevated | Not specified | None specified | Produces 3-fluoro derivatives |

| Lithiation | n-Butyllithium or lithium octanolate | 0°C to reflux | THF | None specified | Formation of 5-lithiated intermediate |

| Cross-Coupling | Arylboronic acids or Grignard reagents | 50°C to 100°C | Benzene/ethanol/water, diethyl ether, or THF | Pd(0), Ni(II) complexes | Efficient phenylation at 5-position |

| Carboxylation | CO₂ bubbling or addition | -80°C to 10°C | Diethyl ether, THF | None specified | Conversion to 3-carboxylic acid derivative |

| Purification | Chromatography (silica gel/dichloromethane) | Ambient | Dichloromethane | None | Isolated pure this compound |

Key Literature Insights

- The use of lithium and zinc organometallic intermediates facilitates regioselective functionalization of the pyridine ring.

- Transition-metal catalysis is critical for efficient cross-coupling to introduce the phenyl substituent.

- Low-temperature carboxylation with CO₂ ensures high selectivity and yield of the carboxylic acid group.

- The methodology is adaptable to various substituted pyridines and aryl groups, allowing for structural diversity.

Additional Notes on Fluorination Techniques

- Alternative fluorination methods include the use of Selectfluor® for electrophilic fluorination of dihydropyridines, although this is more relevant to 3-fluoro-3,6-dihydropyridines rather than direct preparation of this compound.

- Deoxyfluorination of carboxylic acids to acyl fluorides using pentafluoropyridine or DAST derivatives is documented but is a different transformation from the target compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-phenylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can replace the fluorine atom.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and corresponding reduced forms.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-phenylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-fluoro-5-phenylpyridine-3-carboxylic acid, differing in substituent positions or functional groups:

Key Observations :

- Fluorine Position : When fluorine is on the pyridine ring (as in the target compound), it enhances the acidity of the carboxylic acid group due to stronger electron-withdrawing effects compared to fluorine on the phenyl ring (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) .

- Functional Groups: The presence of hydroxyl or amino groups (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) introduces polarity and hydrogen-bonding capacity, which can enhance water solubility but reduce lipophilicity .

Physicochemical Properties

- Acidity: The target compound’s carboxylic acid group (pKa ~2–3) is more acidic than non-fluorinated analogues due to fluorine’s inductive effect. This contrasts with 5-(4-fluorophenyl)pyridine-3-carboxylic acid, where fluorine’s impact on acidity is indirect .

- Lipophilicity: The phenyl group at position 5 increases hydrophobicity compared to compounds with polar substituents (e.g., hydroxyl or amino groups) .

Biological Activity

2-Fluoro-5-phenylpyridine-3-carboxylic acid (CAS No. 1214349-86-6) is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring substituted with a phenyl group and a carboxylic acid functional group, which enhances its reactivity and biological profile. This article explores the biochemical properties, cellular effects, mechanisms of action, and comparative studies related to the biological activity of this compound.

This compound plays a significant role in various biochemical reactions. Its interactions with enzymes and proteins can influence metabolic pathways, potentially leading to enzyme inhibition or activation. Notably, the presence of fluorine enhances its ability to form hydrogen bonds, which is critical for its interaction with molecular targets in biological systems .

Table 1: Comparison of Structural Characteristics

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Pyridine ring with phenyl and carboxylic acid groups | Enhanced reactivity due to fluorine substitution |

| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Methyl group instead of phenyl | Different biological activity profile |

| 2-Chloro-5-phenylpyridine-3-carboxylic acid | Chlorine instead of fluorine | Varying reactivity due to chlorine's properties |

Cellular Effects

Research indicates that this compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate gene expression profiles associated with metabolic processes, impacting overall cellular metabolism .

Case Study: Anticancer Activity

In a recent study, compounds similar to 2-fluoro-5-phenylpyridine derivatives were evaluated for their anticancer properties. The results demonstrated significant cytotoxic effects against human colorectal adenocarcinoma cell lines (Caco-2) and colon cancer (HCT-116) cells. The study highlighted the potential of these compounds in targeting specific cancer pathways .

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction can lead to conformational changes that either inhibit or activate enzymatic activity. The fluorine atom in the structure is particularly influential in enhancing binding affinity due to its electronegativity, which affects the electronic properties of the molecule .

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound’s biological activity. For example, while both 2-fluoro and 2-chloro derivatives exhibit biological activities, the fluorinated compound demonstrates enhanced lipophilicity and potential for greater cellular uptake .

Table 2: Biological Activity Comparison

| Compound Name | Biological Activity | Observations |

|---|---|---|

| This compound | Significant cytotoxicity against cancer cells | Enhanced by fluorine substitution |

| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Moderate antimicrobial activity | Different efficacy compared to phenyl derivative |

| 2-Chloro-5-phenylpyridine-3-carboxylic acid | Lower anticancer efficacy | Chlorine substitution reduces reactivity |

Q & A

Basic: What synthetic strategies are commonly employed for 2-Fluoro-5-phenylpyridine-3-carboxylic acid, and what parameters critically influence yield?

Answer:

A typical synthesis involves coupling a fluorinated pyridine precursor with a phenyl group via Suzuki-Miyaura cross-coupling, followed by carboxylation. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature control : Maintain 80–100°C during coupling to balance reaction rate and side-product formation .

- Protection/deprotection of the carboxylic acid group : Use tert-butyl esters to prevent interference during fluorination .

Yield optimization requires precise stoichiometry of boronic acid derivatives and rigorous exclusion of moisture .

Advanced: How can computational methods guide the design of this compound derivatives for target-specific interactions?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The fluorine atom’s electronegativity and the phenyl ring’s π-π stacking can be simulated to predict binding affinity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic substitutions .

- MD simulations : Assess stability of derivative-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be observed?

Answer:

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.5 ppm (pyridine and phenyl rings) and carboxylic acid protons (broad ~δ 12–14 ppm if unexchanged) . Fluorine’s deshielding effect splits adjacent proton signals .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; C-F stretch at 1100–1200 cm⁻¹ .

- LC-MS : Molecular ion peak at m/z 231.18 (C₁₂H₈FNO₂) with fragmentation patterns confirming phenyl and fluorine loss .

Advanced: How to resolve contradictory NMR data arising from dynamic effects in fluorinated pyridine derivatives?

Answer:

- Variable-temperature NMR : Perform experiments at 25°C and −40°C to freeze conformational exchange. For example, if rotational barriers around the C-F bond cause splitting, low temperatures may simplify spectra .

- 2D NMR (COSY, NOESY) : Identify coupling between fluorine and neighboring protons, which may appear as unexpected splitting in ¹H NMR .

- ¹⁹F NMR : Directly observe fluorine environments (e.g., δ −110 to −120 ppm for aromatic C-F) to confirm substitution patterns .

Basic: What purification methods are effective for isolating this compound, and how does fluorination impact solubility?

Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit the compound’s moderate polarity. Fluorination reduces solubility in nonpolar solvents due to increased dipole moment .

- HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20%→80% ACN) to separate from de-fluorinated byproducts .

- Chelation-assisted extraction : Add EDTA to aqueous phases to remove metal catalysts .

Advanced: What strategies improve regioselective fluorine introduction in pyridine-based syntheses?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., amides) to position fluorine at C2 via LDA-mediated lithiation followed by electrophilic fluorination .

- Halogen exchange : Substitute chlorine at C5 with KF in DMF at 150°C, leveraging aromatic nucleophilic substitution (SNAr) .

- Electrochemical fluorination : Apply controlled potentials in HF/pyridine electrolytes to minimize over-fluorination .

Basic: How does the fluorine substituent influence the acidity of the carboxylic acid group in this compound?

Answer:

The electron-withdrawing fluorine at C2 increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0). This is confirmed via potentiometric titration in 50% aqueous ethanol .

Advanced: What mechanistic insights explain side reactions during carboxylation of fluoropyridine intermediates?

Answer:

- Decarboxylation : At temperatures >120°C, the carboxylic acid may lose CO₂. Mitigate by performing carboxylation under inert atmosphere at 60–80°C .

- Electrophilic attack : Fluorine’s −I effect directs electrophiles to C4, competing with desired carboxylation at C3. Use bulky bases (e.g., LiHMDS) to deprotonate selectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.